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A comprehensive guide for researchers, scientists, and drug development professionals on the
multifaceted functions of the degenerin/epithelial sodium channel (DEG/ENaC) protein, DEG-1,
across different sensory neurons in Caenorhabditis elegans. This guide provides a detailed
comparison of DEG-1's role in chemosensation, thermosensation, and mechanosensation,
supported by quantitative data, experimental protocols, and signaling pathway diagrams.

The DEG/ENaC family of ion channels plays a crucial role in a variety of sensory modalities
across different species. In the nematode C. elegans, the DEG-1 protein is a key player in
sensing diverse environmental cues, functioning distinctly in different sensory neurons. This
guide delves into the comparative roles of DEG-1, and its homolog DEGT-1, providing a clear
overview of their function, the experimental evidence supporting these roles, and the
methodologies used to elucidate them.

Quantitative Comparison of DEG-1 and DEGT-1
Function

The following table summarizes the key quantitative data related to the function of DEG-1 and
DEGT-1 in different sensory neurons. This data highlights the distinct sensory modalities
mediated by these channels and their differing physiological responses.
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Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways

and experimental workflows associated with the diverse functions of DEG-1 and DEGT-1.
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Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.
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Chemotaxis Assay for Acid Avoidance and Lysine
Attraction

This protocol is adapted from established methods for assessing chemotaxis in C. elegans.[14]
[15][16]

1. Plate Preparation:
e Prepare 10 cm NGM (Nematode Growth Medium) agar plates.

 After the agar solidifies, draw a line down the center of the bottom of the plate to divide it into
two halves. Mark one side as "Test" and the other as "Control".

o At each of the "Test" and "Control" spots, place a small drop of 1 M sodium azide to paralyze
the worms upon reaching the area.

2. Worm Preparation:

o Use well-fed, young adult hermaphrodite worms.

o Wash the worms off the culture plates with S Basal buffer.

o Centrifuge the worm suspension at low speed to pellet the worms.

» Wash the worms three times with S Basal to remove any residual bacteria.
e Resuspend the final worm pellet in a small volume of S Basal.

3. Assay Procedure:

» For acid avoidance, apply a spot of the acidic solution (e.g., pH 4.0 buffer) to the "Test" side
and a spot of control buffer (e.g., pH 7.0) to the "Control" side.

e For lysine chemotaxis, apply a spot of L-lysine solution (e.g., 0.5 M lysine acetate) to the
"Test" side and a spot of control solution (e.g., water) to the "Control" side.

Pipette approximately 100-200 washed worms onto the center of the assay plate.
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Allow the assay to run for 60 minutes at 20°C.
. Data Analysis:
Count the number of worms on the "Test" side (N_test) and the "Control" side (N_control).

Calculate the Chemotaxis Index (CI) using the formula: Cl = (N_test - N_control) / (N_test +
N_control).

A positive Cl indicates attraction, while a negative CI indicates repulsion.

In Vivo Calcium Imaging for Thermosensation

This protocol outlines the general steps for imaging calcium dynamics in sensory neurons of C.

e

legans in response to temperature changes.[2]
. Strain Preparation:

Use transgenic worms expressing a genetically encoded calcium indicator (GECI), such as
GCaMP or Cameleon, specifically in the sensory neuron of interest (e.g., ASG) using a cell-
specific promoter.

. Animal Immobilization:

Immobilize the worms to allow for stable imaging. This can be achieved using either a
microfluidic device or by gluing the worm to an agar pad.

For gluing, place a drop of cyanoacrylate glue on an agar pad on a glass slide. Carefully
place a worm in the glue, leaving the sensory cilia of the head neurons exposed.

. Temperature Stimulation:

Use a temperature-controlled stage or a Peltier device to deliver precise temperature stimuli
to the immobilized worm.

A typical stimulus protocol would involve a baseline temperature (e.g., 15°C) followed by a
ramp or step to a higher temperature (e.g., 25°C).
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4. Image Acquisition:

e Use a fluorescence microscope equipped with a sensitive camera (e.g., an EMCCD or
sCMOS camera) to capture images of the GECI fluorescence.

e Acquire images at a high frame rate to capture the dynamics of the calcium signal.
5. Data Analysis:
o Measure the fluorescence intensity of the GECI in the sensory neuron over time.

» Calculate the change in fluorescence relative to the baseline fluorescence (AF/Fo) to quantify
the calcium response.

» Compare the magnitude and kinetics of the calcium responses between wild-type and deg-1
mutant animals.

In Vivo Whole-Cell Patch-Clamp Recording for
Mechanosensation

This protocol describes the challenging but powerful technique of in vivo patch-clamp recording
from C. elegans sensory neurons to measure mechanoreceptor currents.[5][6][17][18][19]

1. Animal Preparation:
e Use young adult worms.

» Immobilize the worm by gluing it to a coverslip coated with a thin layer of agarose. A
common method is to use cyanoacrylate glue applied to the dorsal side of the worm, leaving
the ventral side accessible.

o Make a small incision in the cuticle near the neuron of interest (e.g., ASH) using a sharp
glass pipette to expose the cell body.

2. Electrophysiology Setup:

e Use a standard patch-clamp rig with a high-magnification microscope and
micromanipulators.
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o Pull patch pipettes from borosilicate glass and fill them with an appropriate intracellular
solution.

e The extracellular solution should be a standard C. elegans saline.
3. Recording Procedure:
o Under visual guidance, carefully approach the exposed neuron with the patch pipette.

o Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and
the cell membrane.

e Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
» Record membrane currents in voltage-clamp mode.
4. Mechanical Stimulation:

» Use a fire-polished glass probe driven by a piezoelectric actuator to deliver precise
mechanical stimuli to the sensory ending of the neuron.

» Vary the force and duration of the stimulus to characterize the mechanoreceptor currents.
5. Data Analysis:

» Measure the amplitude, kinetics (activation and inactivation), and ion selectivity of the
mechanoreceptor currents.

o Compare these properties between wild-type and deg-1 mutant neurons to determine the
contribution of DEG-1 to mechanotransduction.

Pharyngeal Pumping Assay for Proprioception

This protocol is used to quantify the rate of pharyngeal pumping, which is regulated by
proprioceptive feedback involving DEGT-1.[20][21][22][23][24]

1. Worm and Plate Preparation:

e Use synchronized populations of young adult worms.
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» Prepare NGM plates seeded with a lawn of E. coli OP50.

o For serotonin-induced pumping, prepare NGM plates containing 5 mM serotonin.
2. Assay Procedure:

o Transfer individual worms to the assay plates.

e Allow the worms to acclimate for a few minutes.

e Observe the worm under a stereomicroscope.

3. Data Acquisition:

o Count the number of pharyngeal pumps in a 30-second interval. A pump is defined as a
complete contraction and relaxation of the pharyngeal terminal bulb grinder.

o Repeat the count for multiple worms for each condition (wild-type vs. degt-1 mutant, with and
without serotonin).

4. Data Analysis:
e Calculate the pumping rate in pumps per minute.

o Use statistical tests (e.g., t-test) to compare the pumping rates between different genotypes
and conditions.

This comprehensive guide provides a foundation for understanding the diverse sensory roles of
DEG-1 and its homolog DEGT-1. The provided data, diagrams, and protocols are intended to
facilitate further research into the function of these important ion channels and their potential as
targets for novel therapeutic interventions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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